molecular formula C13H10BrCl2NOS B3982521 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide

1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide

Cat. No.: B3982521
M. Wt: 379.1 g/mol
InChI Key: PJJWRAKUHWLQIA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide involves the inhibition of specific enzymes or pathways. For example, it can inhibit the Q_B plastoquinone binding site of photosystem II, thereby blocking electron flow and disrupting photosynthesis in plants . This mechanism is similar to that of other aryl urea herbicides.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-pyridin-2-ylsulfanylethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NOS.BrH/c14-10-5-4-9(7-11(10)15)12(17)8-18-13-3-1-2-6-16-13;/h1-7H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJWRAKUHWLQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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